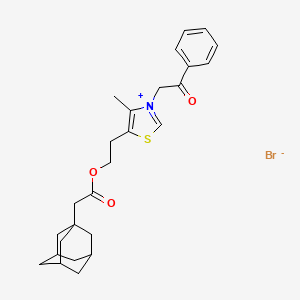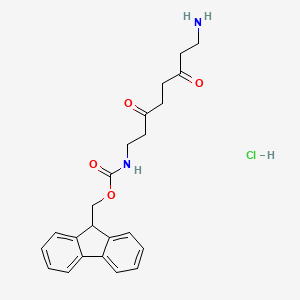![molecular formula C19H17N3O5S B2940211 methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate CAS No. 478063-19-3](/img/structure/B2940211.png)
methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate” is a chemical compound with the molecular formula C19H17N3O5S . It has an average mass of 399.420 Da and a monoisotopic mass of 399.088898 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H17N3O5S/c1-27-19(24)15-9-3-5-11-17(15)28(25,26)21-20-18(23)14-8-2-4-10-16(14)22-12-6-7-13-22/h2-13,21H,1H3,(H,20,23) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the bonds between them.Mecanismo De Acción
Methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate acts as a Lewis acid, which means it can accept electrons from other molecules. This allows it to form complexes with other molecules and catalyze reactions. It also acts as a Bronsted-Lowry acid, which means it can donate protons to other molecules. This allows it to form hydrogen bonds and other interactions with other molecules.
Biochemical and Physiological Effects
This compound has not been studied for its biochemical and physiological effects. However, it is known to be non-toxic and is not expected to have any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate has several advantages when used in laboratory experiments. It is a stable compound that is easy to synthesize and can be used in a variety of reactions. It also has a high solubility in a variety of solvents and is not toxic. However, it is not very soluble in water, which can limit its use in some experiments.
Direcciones Futuras
Methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate has a wide range of potential applications in scientific research. Possible future directions include the use of this compound as a catalyst in organic synthesis, as a fluorescent probe for the detection of biomolecules, and as a ligand for the stabilization of metal complexes. It could also be used in the synthesis of novel drugs and in the development of new materials. Additionally, further research could be done to investigate the biochemical and physiological effects of this compound.
Métodos De Síntesis
Methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate can be synthesized using a multi-step process. The first step involves the conversion of pyrrole to its corresponding amide, which is then reacted with sodium hydroxide and carbon dioxide to form the desired product. The product can then be isolated by recrystallization.
Aplicaciones Científicas De Investigación
Methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate has been used in various scientific research applications. It has been used as a reagent in the synthesis of other molecules, such as 2-amino-4-aryl-1H-pyrrole derivatives, and as a catalyst in the formation of polymers. It has also been used as a fluorescent probe for the detection of amines and as a ligand for the stabilization of metal complexes.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-[[(2-pyrrol-1-ylbenzoyl)amino]sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-27-19(24)15-9-3-5-11-17(15)28(25,26)21-20-18(23)14-8-2-4-10-16(14)22-12-6-7-13-22/h2-13,21H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYMDJXKMAYTMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)NNC(=O)C2=CC=CC=C2N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2940128.png)


![N-(2-methylbenzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2940131.png)




![(E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2940139.png)


![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2940144.png)

